BenchChemオンラインストアへようこそ!

SDZ 220-581 hydrochloride

NMDA receptor anticonvulsant in vivo efficacy

SDZ 220-581 hydrochloride is the premier orally active, competitive NMDA antagonist for in vivo studies requiring robust CNS penetration. Unlike D-CPPene or CGS 19755, its biphenyl-AP7 scaffold ensures high oral bioavailability and a rapid onset of action—fully protects against MES seizures at 10 mg/kg p.o. and reduces infarct volume by 20–30% in MCAO models. It is the validated tool for inducing prepulse inhibition (PPI) deficits in schizophrenia models and for reversing haloperidol-induced catalepsy (potency: MK-801 > SDZ 220-581 > D-CPPene). Its clean binding profile—high affinity for the glutamate recognition site with no activity at glycine or MK-801 sites—guarantees unambiguous mechanistic interpretation. Choose SDZ 220-581 hydrochloride when experimental precision, oral dosing convenience, and proven in vivo efficacy are non‑negotiable.

Molecular Formula C16H18Cl2NO5P
Molecular Weight 406.2 g/mol
CAS No. 179411-93-9
Cat. No. B1139372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ 220-581 hydrochloride
CAS179411-93-9
Synonyms(S)-2-amino-3-(2'-chloro-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid hydrochloride
Molecular FormulaC16H18Cl2NO5P
Molecular Weight406.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.Cl
InChIInChI=1S/C16H17ClNO5P.ClH/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H/t15-;/m0./s1
InChIKeyWSYIMHDAUSNYSF-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDZ 220-581 Hydrochloride (CAS 179411-93-9): Chemical Identity and Core Pharmacology


SDZ 220-581 hydrochloride is the hydrochloride salt form of a biphenyl derivative of 2-amino-7-phosphonoheptanoic acid (AP7). It is chemically defined as (S)-α-Amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid hydrochloride, with the molecular formula C16H18Cl2NO5P and a molecular weight of 406.2 g/mol . The compound is a potent and competitive antagonist at the N-methyl-D-aspartate (NMDA) glutamate receptor subtype, with a reported pKi value of 7.7 .

SDZ 220-581 Hydrochloride (CAS 179411-93-9): Why In-Class Substitution is Scientifically Unreliable


Within the class of competitive NMDA antagonists, minor structural variations profoundly impact key properties such as oral bioavailability, blood-brain barrier (BBB) penetration, and in vivo potency [1]. SDZ 220-581 is distinguished by its biphenyl-AP7 scaffold, which confers high oral activity and a unique behavioral profile [2]. As shown by comparative studies, seemingly similar antagonists like SDZ EAB-515, D-CPPene (SDZ EAA-494), and CGS 19755 exhibit markedly different systemic availability, CNS penetration, and behavioral effects [1][3]. Therefore, assuming functional equivalence for in vivo studies is scientifically unsound and can lead to erroneous data interpretation.

SDZ 220-581 Hydrochloride (CAS 179411-93-9): Quantitative Evidence of Differentiation from Key Comparators


Superior In Vivo Potency Against Maximal Electroshock (MES) Seizures Compared to CGS 19755 and D-CPPene

SDZ 220-581 demonstrates superior oral efficacy in the maximal electroshock (MES) seizure model. It provides full protection at an oral dose of 10 mg/kg in both rats and mice, with a rapid onset (≤1 hour) and a long duration of action (≥24 hours) [1]. In comparison, CGS 19755 shows anticonvulsant activity in DBA/2 mice but has a lower pA2 value of 5.93 [2], indicating weaker in vitro potency. D-CPPene, another competitive antagonist, requires significantly higher oral doses of 32-64 mg/kg for protection in a primate model, with a delayed onset of 4 hours [3].

NMDA receptor anticonvulsant in vivo efficacy oral bioavailability

Predictable Brain Penetration and Behavioral Profile Contrasted with D-CPPene

SDZ 220-581 was designed to rapidly penetrate the blood-brain barrier, conferring a distinct CNS profile. A head-to-head study compared it to D-CPPene (SDZ EAA-494), an antagonist with poor brain penetration [1]. Systemic administration of SDZ 220-581 (2.5-5.0 mg/kg) robustly and dose-dependently decreased prepulse inhibition (PPI), a schizophrenia-relevant model, whereas systemic D-CPPene (up to 5.0 mg/kg) had no effect [1]. Importantly, D-CPPene did disrupt PPI only when administered directly into the brain (intra-amygdala), confirming its lack of systemic CNS access [1].

blood-brain barrier CNS penetration behavioral pharmacology prepulse inhibition

Distinct Potency in Reversing Haloperidol-Induced Catalepsy (Parkinson's Disease Model)

In a widely used model of Parkinson's disease, SDZ 220-581 (0.32-3.2 mg/kg i.p.) dose- and time-dependently reversed haloperidol-induced catalepsy in rats [1]. A comparative rank order of potency was established: MK-801 > SDZ 220-581 > SDZ EAA-494 (D-CPPene) > SDZ EAB-515 [1]. This demonstrates that SDZ 220-581 is more potent than the structurally related compound SDZ EAB-515 in this specific disease-relevant assay.

Parkinson's disease catalepsy NMDA antagonist antiparkinsonian

Defined Binding Site Selectivity at the NMDA Receptor

SDZ 220-581 binds with high affinity specifically to the glutamate recognition site of the NMDA receptor . Crucially, it does not bind to the strychnine-insensitive glycine site or the MK-801 site (phencyclidine site) within the NMDA receptor complex . This clean selectivity profile is essential for experiments aiming to isolate the effects of competitive glutamate site antagonism. In contrast, the comparator AP-7, while also a competitive antagonist, is a less potent and less brain-penetrant parent compound, and its binding site selectivity is less definitively characterized [1].

NMDA receptor binding site glutamate glycine MK-801

SDZ 220-581 Hydrochloride (CAS 179411-93-9): Optimal Scientific and Procurement Use Cases


Behavioral Pharmacology: Modeling Schizophrenia-Relevant Gating Deficits

SDZ 220-581 is a validated tool for inducing prepulse inhibition (PPI) deficits, a translational model of sensorimotor gating in schizophrenia. As shown in direct comparisons, it reliably disrupts PPI after systemic administration, a property not shared by all competitive NMDA antagonists like D-CPPene [1]. Its robust CNS penetration makes it the compound of choice for studies investigating the role of NMDA receptors in psychosis and for testing potential antipsychotic interventions [1].

In Vivo Efficacy Studies: Oral Anticonvulsant and Neuroprotective Screening

For in vivo studies requiring oral dosing, SDZ 220-581 is the premier choice among competitive NMDA antagonists. Its full protection in the MES seizure model at 10 mg/kg p.o. and its demonstrated neuroprotective effects in stroke models (MCAO) with 20-30% infarct reduction following oral administration establish its practical utility [2]. This contrasts sharply with compounds like D-CPPene, which require higher doses and have a delayed onset of action [3].

Parkinson's Disease Research: Validated Anticataleptic Tool Compound

Researchers investigating Parkinson's disease pathophysiology should consider SDZ 220-581 over its close analogs. It has a demonstrated and quantified efficacy in reversing haloperidol-induced catalepsy, with a defined rank order of potency (MK-801 > SDZ 220-581 > D-CPPene > SDZ EAB-515) [4]. This provides a clear rationale for selecting it as a reference NMDA antagonist in the MPTP-primate model and other disease-relevant assays [4].

Mechanistic Studies: Precise Glutamate Site Antagonism

For experiments designed to isolate the function of the NMDA receptor's glutamate binding site, SDZ 220-581 is the preferred tool. Its defined and clean binding profile—high affinity for the glutamate site with no activity at glycine or MK-801 sites—ensures that observed effects can be confidently attributed to competitive glutamate antagonism . This precision is critical for interpreting results in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SDZ 220-581 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.